molecular formula C15H13NS B13918842 [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile

[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile

Cat. No.: B13918842
M. Wt: 239.3 g/mol
InChI Key: WKTJETQJXHPCPU-UHFFFAOYSA-N
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Description

[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile: is an organic compound with the molecular formula C15H13NS It is characterized by the presence of a biphenyl structure substituted with a methylsulfanyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile typically involves the reaction of 4-bromo-[1,1’-biphenyl]-4-yl acetonitrile with methylthiolate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production methods for [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its biphenyl structure is similar to that of certain bioactive compounds, making it a candidate for drug discovery and development .

Medicine: In medicine, derivatives of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile involves its interaction with specific molecular targets. The biphenyl structure allows it to bind to certain receptors or enzymes, modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The acetonitrile group can also participate in interactions with nucleophiles, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl] acetonitrile lies in its combination of a biphenyl structure with a methylsulfanyl and acetonitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

2-[4-(4-methylsulfanylphenyl)phenyl]acetonitrile

InChI

InChI=1S/C15H13NS/c1-17-15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9H,10H2,1H3

InChI Key

WKTJETQJXHPCPU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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